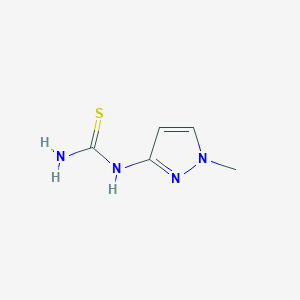
(1-methyl-1H-pyrazol-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and a thiourea moiety at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the pyrazole derivative to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methyl-1H-pyrazol-3-yl)thiourea is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an additive in materials science to enhance the properties of polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazol-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-Methyl-1H-pyrazol-3-yl)guanidine: Contains a guanidine group instead of thiourea.
1-Methyl-1H-pyrazol-3-yl)carbamate: Features a carbamate group in place of thiourea.
Uniqueness: (1-Methyl-1H-pyrazol-3-yl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. The sulfur atom in the thiourea group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly valuable in certain applications.
Eigenschaften
Molekularformel |
C5H8N4S |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,8,10) |
InChI-Schlüssel |
HEVBYYYVYXQHSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NC(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
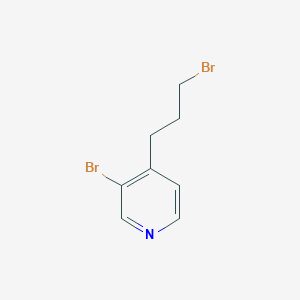
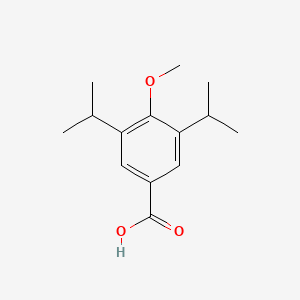


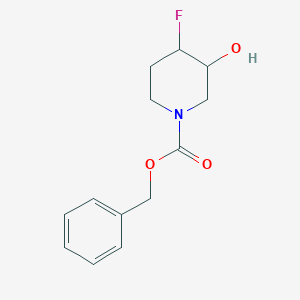
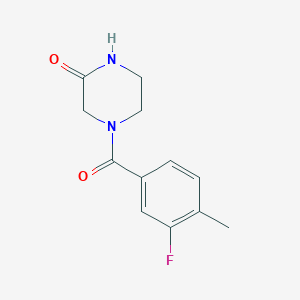

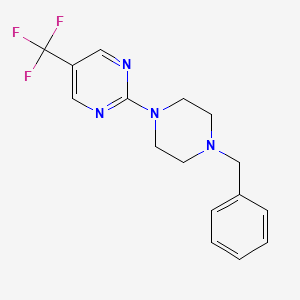
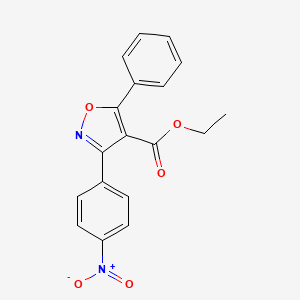
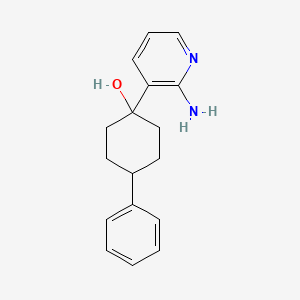
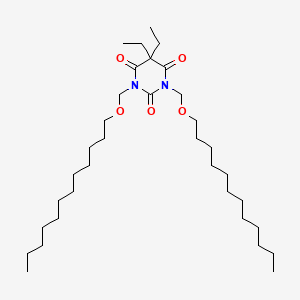
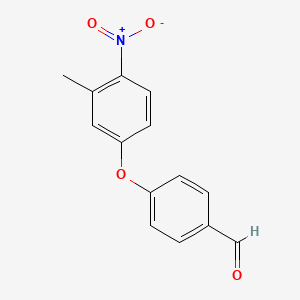
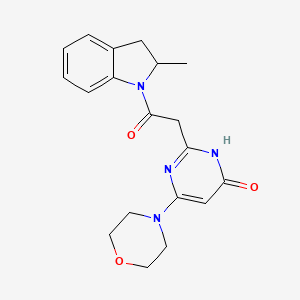
![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
